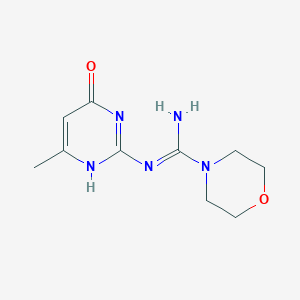
N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the formation of key intermediates, followed by their conversion into the final product through a series of chemical reactions.
Industrial Production Methods: : Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: : N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used
Applications De Recherche Scientifique
Chemistry: : In chemistry, N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide is used as a building block for the synthesis of more complex molecules
Biology: : In biological research, this compound is studied for its potential as a bioactive molecule
Medicine: : In medicine, this compound is being investigated for its therapeutic potential. Its biological activity suggests it could be used in the treatment of various diseases, including cancer and infectious diseases.
Industry: : In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism of action can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide include those with comparable structures and biological activities. These compounds may share similar synthetic routes and reaction conditions but differ in their specific properties and applications.
Uniqueness: : this compound stands out due to its unique combination of properties, including its complex structure and significant biological activity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-7-6-8(16)13-10(12-7)14-9(11)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H3,11,12,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASDELDXIBGORG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N=C(N)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)/N=C(\N)/N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
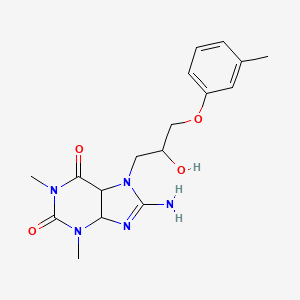
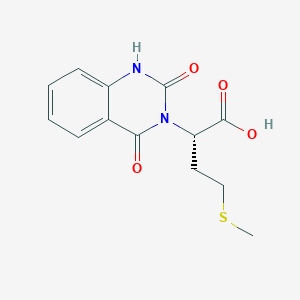
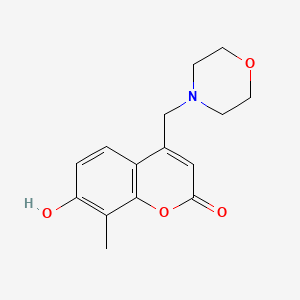
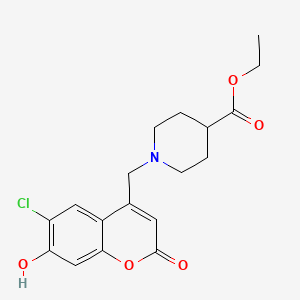
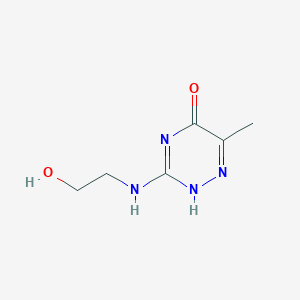
![5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B7783885.png)
![1-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one](/img/structure/B7783889.png)
![5-amino-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B7783910.png)
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methoxyphenol](/img/structure/B7783916.png)
![(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B7783922.png)
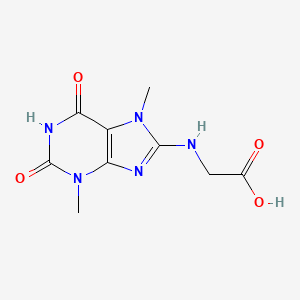
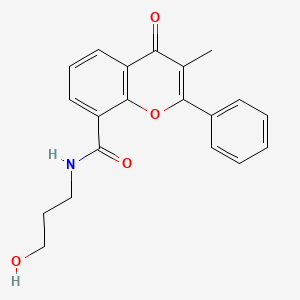
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7783947.png)
![6-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B7783965.png)
